5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde
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Overview
Description
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by Rh(III) complexes . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired isoindole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific biological pathways.
Industry: Its unique properties may find applications in materials science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism by which 5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar fused ring system and exhibit diverse pharmacological properties.
Pyrrolopyrazines: These derivatives contain both pyrrole and pyrazine rings and are known for their biological activities.
Isoindoles: Compounds with the isoindole skeleton are widely studied for their medicinal and material applications.
Uniqueness
5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde is unique due to its specific structural arrangement and the presence of an aldehyde functional group
Properties
CAS No. |
921620-80-6 |
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Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-oxopyrrolo[2,1-a]isoindole-9-carbaldehyde |
InChI |
InChI=1S/C12H7NO2/c14-7-8-3-1-4-9-11(8)10-5-2-6-13(10)12(9)15/h1-7H |
InChI Key |
DXJHYNHMYGJTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)N3C2=CC=C3)C=O |
Origin of Product |
United States |
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